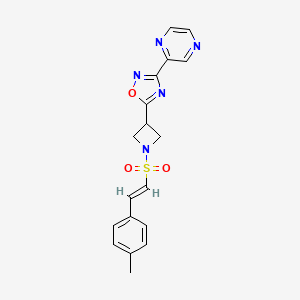

(E)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

説明

The compound (E)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a pyrazin-2-yl group and at position 5 with a sulfonated azetidine moiety linked via a 4-methylstyryl group in the E-configuration. This structure combines rigidity from the oxadiazole and pyrazine rings with conformational flexibility from the azetidine and styryl groups.

特性

IUPAC Name |

5-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c1-13-2-4-14(5-3-13)6-9-27(24,25)23-11-15(12-23)18-21-17(22-26-18)16-10-19-7-8-20-16/h2-10,15H,11-12H2,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIFMCAGQCUNCS-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a derivative of the 1,3,4-oxadiazole family, which has garnered attention for its diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, particularly focusing on its potential therapeutic applications in oncology and infectious diseases.

Structure and Properties

The structure of the compound features a 1,2,4-oxadiazole ring fused with a pyrazine moiety and an azetidine sulfonamide side chain. This unique combination is hypothesized to enhance its biological activity through multiple mechanisms of action.

Anticancer Activity

Research has indicated that 1,3,4-oxadiazole derivatives exhibit significant anticancer properties by targeting various cellular pathways. The incorporation of specific functional groups in the oxadiazole scaffold can enhance its binding affinity to critical enzymes involved in cancer proliferation:

- Mechanisms of Action : Compounds have been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA synthesis and epigenetic regulation in cancer cells . Molecular docking studies suggest strong interactions between these compounds and their targets, leading to reduced cell viability in various cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of 1,3,4-oxadiazole derivatives has been widely studied. The compound's ability to disrupt bacterial cell wall synthesis and inhibit specific metabolic pathways contributes to its effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Studies : Dhumal et al. (2016) reported that certain oxadiazole derivatives demonstrated potent activity against Mycobacterium bovis BCG. The binding affinity to mycobacterial enoyl reductase was particularly notable . Additionally, derivatives with pyridine moieties showed promising results against strains like Staphylococcus aureus and Escherichia coli, often outperforming conventional antibiotics .

Data Table: Biological Activities of Related Compounds

Research Findings

Recent studies have highlighted the broad spectrum of biological activities associated with oxadiazole derivatives:

- Anticancer Properties : The compound's ability to inhibit HDACs has been linked to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .

- Antimicrobial Efficacy : Enhanced activity against resistant strains of bacteria has been documented, suggesting potential for development as a new class of antibiotics .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection assays, indicating potential applications in treating neurodegenerative diseases .

科学的研究の応用

Research indicates that oxadiazole derivatives exhibit a wide range of biological activities. The specific compound has been evaluated for its effectiveness against various pathogens and cancer cell lines. The following sections detail its applications in different therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazoles, including this compound. For instance:

- A study demonstrated that oxadiazole derivatives showed significant antiproliferative activity against various cancer cell lines, including chronic myeloid leukemia (CML) cells, with effective concentrations reported as low as 5.5 µM .

- The compound's structural features allow it to interact with specific molecular targets involved in cancer progression, potentially reversing multidrug resistance in cancer cells .

Antimicrobial Properties

The antimicrobial efficacy of oxadiazole derivatives has also been extensively researched:

- Compounds within this class have shown activity against various bacterial and fungal strains. For example, derivatives similar to (E)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole have been documented to possess significant antifungal properties .

Antiparasitic Activity

Research has also indicated that oxadiazoles can be effective against parasitic infections:

- In vitro studies have shown that certain 1,2,4-oxadiazoles exhibit potent activity against Trypanosoma cruzi and Leishmania species, with some compounds achieving IC50 values below 10 µM .

Case Study 1: Anticancer Efficacy

In a recent study involving chronic myeloid leukemia cell lines, (E)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole was tested alongside conventional chemotherapeutics. The results indicated that the compound not only inhibited cell growth effectively but also enhanced the efficacy of doxorubicin when used in combination therapy .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests conducted on derivatives of this compound revealed significant inhibition zones against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents .

類似化合物との比較

Structural Analogs with Modified Heterocyclic Cores

Pyrimidine-Substituted Oxadiazoles

Compounds such as 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles (e.g., 2a–g in ) replace the pyrazine ring with pyrimidine. While both pyrazine and pyrimidine are electron-deficient aromatic systems, pyrimidine’s additional nitrogen atom may enhance solubility and hydrogen-bonding capacity. However, pyrazine’s smaller size in the target compound could improve steric compatibility with hydrophobic enzyme pockets .

Bis-Oxadiazole Derivatives

5-{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole () contains two oxadiazole rings, increasing molecular rigidity. The target compound’s single oxadiazole core with a sulfonated azetidine side chain likely offers better solubility and metabolic stability compared to the fluorophenyl/methoxyphenyl substituents in bis-oxadiazoles, which may increase lipophilicity .

Substituent Effects on Bioactivity

Sulfonyl vs. Sulfanyl Groups

The target compound’s sulfonated azetidine group contrasts with 3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amines (). For example, sulfonamides in the target compound may improve binding to tyrosine kinases compared to sulfanyl derivatives .

Styryl vs. Arylhydrazono Linkers

In N’-(p-toluenesulphonyl)-3-methyl-4-(4’-substituted arylhydrazono)pyrazolin-5-ones (), arylhydrazono linkers introduce planar conjugation, whereas the E-styryl group in the target compound provides a non-planar, conformationally flexible bridge. This flexibility may allow the azetidine sulfonyl group to adopt optimal orientations for target engagement .

Structure-Activity Relationship (SAR) Insights

Key Observations :

Q & A

Basic Questions

Q. What are the key synthetic pathways for (E)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole?

- Methodology : The synthesis typically involves multi-step heterocyclic chemistry.

Azetidine sulfonylation : React 4-methylstyryl sulfonyl chloride with azetidine derivatives under basic conditions (e.g., NaH in toluene) to form the sulfonylated azetidine intermediate .

Oxadiazole formation : Condense the intermediate with pyrazine-2-carbonitrile derivatives using hydrazine hydrate or similar agents to cyclize into the 1,2,4-oxadiazole core .

Stereochemical control : Ensure (E)-configuration via controlled reaction conditions (e.g., solvent polarity, temperature) .

Q. How is the structural integrity of this compound verified?

- Spectroscopic techniques :

- H NMR : Confirm substituent positions (e.g., pyrazinyl protons at δ 8.5–9.0 ppm, sulfonyl group absence of protons) .

- IR spectroscopy : Detect sulfonyl S=O stretching (~1350–1150 cm) and oxadiazole C=N (~1600 cm) .

Q. What preliminary biological assays are recommended for this compound?

- Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar diffusion or microdilution assays .

- Anticancer activity : Evaluate apoptosis induction in cancer cell lines (e.g., T47D breast cancer) via caspase-3 activation assays and flow cytometry (cell cycle arrest in G1 phase) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?

- Key substituent modifications :

- Methodology : Synthesize analogs via parallel synthesis, screen in high-throughput assays (e.g., caspase activation), and validate in xenograft models .

Q. How to resolve contradictions in biological data across different cell lines?

- Assay standardization :

- Use identical cell passage numbers and culture conditions (e.g., serum concentration, hypoxia vs. normoxia) .

- Validate target expression (e.g., TIP47 levels via Western blot) in resistant vs. sensitive cell lines .

Q. What strategies are effective for target identification?

- Photoaffinity labeling : Use a biotinylated analog to pull down binding partners (e.g., TIP47, an IGF II receptor binding protein) .

- Molecular docking : Screen against protein databases (e.g., PDB 3LD6 for 14-α-demethylase) using AutoDock Vina to predict binding modes .

- Validation : Knock down candidate targets (CRISPR/Cas9) and assess activity loss .

Q. How to optimize solubility and stability for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。